![molecular formula C22H17N3O4 B12907502 N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide involves several steps. The starting materials typically include 2-methyl-3-(5-methyl-benzooxazol-2-yl)-phenylamine and 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Analyse Des Réactions Chimiques
N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines.
Applications De Recherche Scientifique
N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The benzooxazole moiety is known to interact with various biological targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide can be compared with other benzooxazole derivatives, such as:
2-Methyl-5-(5-methyl-benzooxazol-2-yl)-phenylamine: This compound has similar structural features but lacks the nitro group, which affects its reactivity and applications.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another related compound with different functional groups, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H17N3O4 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O4/c1-13-9-10-20-19(11-13)24-22(29-20)17-7-4-8-18(14(17)2)23-21(26)15-5-3-6-16(12-15)25(27)28/h3-12H,1-2H3,(H,23,26) |
Clé InChI |
MIHONQFGNZSZCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



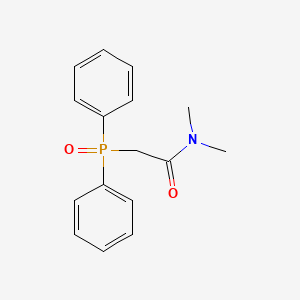

![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)


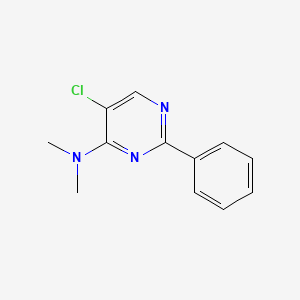
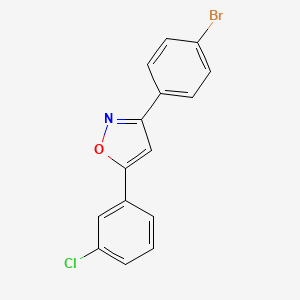
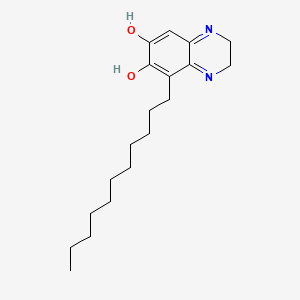
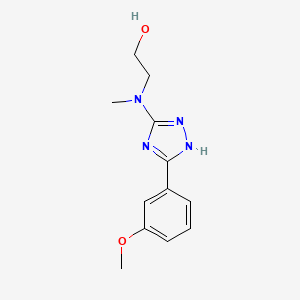
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)

